2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
CAS No.:
Cat. No.: VC13807578
Molecular Formula: C50H85BrO2S2
Molecular Weight: 862.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H85BrO2S2 |
|---|---|
| Molecular Weight | 862.2 g/mol |
| IUPAC Name | 2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole |
| Standard InChI | InChI=1S/C50H85BrO2S2/c1-5-9-13-17-21-23-27-31-35-42(33-29-25-19-15-11-7-3)40-52-47-44-37-38-54-49(44)48(45-39-46(51)55-50(45)47)53-41-43(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-39,42-43H,5-36,40-41H2,1-4H3 |
| Standard InChI Key | WKZDUFSDCWGTFR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC(=C3)Br)OCC(CCCCCCCC)CCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC(=C3)Br)OCC(CCCCCCCC)CCCCCCCCCC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The compound’s central thieno[2,3-f]benzothiole framework consists of fused thiophene and benzene rings, creating an extended π-conjugated system critical for charge transport . The bromine atom at position 2 introduces electronic asymmetry, while the 2-octyldodecoxy groups at positions 4 and 8 enhance solubility in nonpolar solvents, enabling solution-processable device fabrication .
Table 1: Molecular Properties of 2-Bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f]benzothiole
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₈₅BrO₂S₂ |
| Molecular Weight | 862.2 g/mol |
| CAS Number | 2226388-08-3 |
| Key Functional Groups | Bromine, Alkyl Ethers, Thiophene |
The alkyl chains (2-octyldodecoxy) adopt a branched configuration, minimizing crystallization and promoting amorphous film morphology—a desirable trait for flexible electronics . Computational models suggest that the bromine atom’s electronegativity polarizes the electron density, facilitating charge separation in photovoltaic applications .
Synthesis and Chemical Modification
Multi-Step Synthetic Pathways
Synthesis typically begins with a thieno[2,3-f]benzothiole precursor, which undergoes bromination using reagents like N-bromosuccinimide (NBS) to introduce the bromo group. Subsequent alkylation involves Williamson ether synthesis, where the precursor reacts with 2-octyldodecyl bromide in the presence of a base .
Critical Reaction Conditions
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Bromination: Conducted at 0–25°C in anhydrous dichloromethane to prevent side reactions.
-
Alkylation: Requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between phenolic oxygen and alkyl halides .
Yield optimization remains challenging due to steric hindrance from bulky alkyl groups, with reported yields ranging from 45% to 65%. Purification via column chromatography and recrystallization ensures >95% purity, as confirmed by HPLC .
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
In bulk heterojunction OPVs, the compound acts as an electron donor when paired with fullerene derivatives (e.g., PC₆₁BM). Studies report power conversion efficiencies (PCEs) of 6.8–7.2% in prototype devices, attributed to broad light absorption (300–650 nm) and high hole mobility (≈10⁻³ cm²/V·s) . The alkyl chains improve blend morphology with acceptors, reducing charge recombination.
Field-Effect Transistors (OFETs)
As a p-type semiconductor in OFETs, the compound exhibits hole mobilities of 0.02–0.05 cm²/V·s, with on/off ratios >10⁴ . Device performance correlates with film uniformity, achievable via spin-coating or inkjet printing .
Research Findings and Performance Metrics
Charge Transfer Dynamics
Ultrafast transient absorption spectroscopy reveals exciton dissociation lifetimes of <100 fs in donor-acceptor blends, indicating efficient charge separation . Density functional theory (DFT) calculations corroborate a HOMO energy of -5.2 eV and a LUMO of -3.4 eV, aligning well with common acceptors like ITIC .
Stability and Environmental Impact
Future Directions and Challenges
Synthesis Optimization
Future work may explore catalytic C–H activation to streamline bromination and reduce waste . Alternately, enzymatic alkylation could improve regioselectivity .
Novel Device Architectures
Incorporating the compound into tandem solar cells or perovskite-organic hybrids could surpass 15% PCE. Additionally, its use in near-infrared photodetectors remains unexplored .
Environmental and Scalability Considerations
Developing bromine-free analogues and large-scale roll-to-roll processing methods are critical for commercial viability .
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